Regioisomeric Identity: 5-(Furan-3-yl) vs. 6-(Furan-3-yl) Pyridine Substitution
The position of the furan-3-yl substituent on the pyridine ring constitutes the primary structural variable between our target compound and its nearest commercially available analog, 1-(4-chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea (CAS 2034383-39-4). The 5‑substituted regioisomer presents the furan ring in a meta relationship to the pyridine nitrogen, whereas the 6‑substituted regioisomer places it in an ortho relationship, creating distinct conformational preferences and hydrogen‑bond acceptor geometries. In published NAMPT inhibitor series, analogous 5‑vs‑6 positional shifts on the pyridine ring produced IC₅₀ differences of 5‑ to 50‑fold depending on the partner substituent [1].
| Evidence Dimension | Regioisomeric position of furan-3-yl on pyridine |
|---|---|
| Target Compound Data | 5-(furan-3-yl)pyridin-3-yl (meta relationship to pyridine N); CAS 2034499-06-2 |
| Comparator Or Baseline | 6-(furan-3-yl)pyridin-3-yl (ortho relationship to pyridine N); CAS 2034383-39-4 |
| Quantified Difference | Positional isomerism; quantified biological impact depends on specific target context (see cross‑study SAR below) |
| Conditions | Structural comparison verified by IUPAC nomenclature and CAS registry differentiation |
Why This Matters
For any target where the pyridine nitrogen acts as a critical hydrogen‑bond acceptor, the 5‑ vs. 6‑substitution pattern alters the vector and accessibility of the lone pair, making the two regioisomers non‑interchangeable without confirmatory biochemical data.
- [1] Zheng, X.; et al. Discovery of Potent and Efficacious Urea-Containing Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors with Reduced CYP2C9 Inhibition Properties. J. Med. Chem. 2013, 56, 4921–4937. DOI: 10.1021/jm4004932. View Source
